molecular formula C10H11N5OS B2778850 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199246-25-6

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2778850
CAS No.: 2199246-25-6
M. Wt: 249.29
InChI Key: WBAOFLYNBUMRCN-UHFFFAOYSA-N
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Description

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, an azetidine ring, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions. One common approach is the cycloaddition reaction, often referred to as “click chemistry,” which is used to form the 1,2,3-triazole ring . The thiazole and azetidine rings can be introduced through nucleophilic substitution and cyclization reactions. Typical reagents include azides, alkynes, and various catalysts such as copper(I) salts .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not provide .

Properties

IUPAC Name

1,3-thiazol-4-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c16-10(9-6-17-7-11-9)14-3-8(4-14)5-15-2-1-12-13-15/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAOFLYNBUMRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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